molecular formula C7H10N2S B2475362 2-(2-Pyrrolidinyl)-1,3-thiazole CAS No. 1217537-27-3; 524674-17-7

2-(2-Pyrrolidinyl)-1,3-thiazole

Cat. No.: B2475362
CAS No.: 1217537-27-3; 524674-17-7
M. Wt: 154.23
InChI Key: OHXHYELTRYIFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrrolidine (B122466) and 1,3-Thiazole Scaffolds in Modern Chemical Research

The five-membered nitrogen-containing pyrrolidine ring is a ubiquitous structural motif found in numerous natural products, alkaloids like nicotine (B1678760) and hygrine, and pharmacologically important molecules. biointerfaceresearch.comnih.gov Its significance in drug discovery is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, contributing to the stereochemistry and conformational flexibility of a molecule. nih.gov This "pseudorotation" enables tailored interactions with biological targets. nih.gov Consequently, pyrrolidine and its derivatives are extensively utilized as intermediates in the synthesis of new drug candidates and as chiral controllers in asymmetric synthesis. nih.govnih.govnih.gov

The 1,3-thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is another cornerstone of medicinal chemistry. biointerfaceresearch.com This aromatic scaffold is a key component of natural products such as thiamine (B1217682) (vitamin B1) and penicillin. biointerfaceresearch.commdpi.com Thiazole (B1198619) derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. biointerfaceresearch.comnih.gov The versatility of the thiazole nucleus allows for modifications at various positions, influencing its biological outcomes and making it a valuable building block in the design of new bioactive agents. nih.govresearchgate.net

The Design Rationale for 2-(2-Pyrrolidinyl)-1,3-thiazole as a Hybrid Heterocyclic System

The design of this compound is a strategic endeavor in medicinal chemistry, aiming to create a hybrid molecule that synergistically combines the beneficial attributes of both the pyrrolidine and 1,3-thiazole moieties. biointerfaceresearch.com The rationale behind this molecular hybridization is to enhance the pharmacological profile and explore novel biological activities that may not be achievable with either scaffold alone.

The pyrrolidine ring, with its inherent chirality and conformational flexibility, can impart improved pharmacokinetic properties and target-binding affinity. nih.gov The 1,3-thiazole ring, a known "pharmacophore" with a wide range of biological activities, serves as a versatile platform for introducing various substituents to modulate the compound's electronic and steric properties. biointerfaceresearch.comnih.gov The combination of these two heterocyclic systems is anticipated to yield compounds with unique structure-activity relationships (SAR). biointerfaceresearch.comnih.gov For instance, the attachment of a pyrrolidine ring to a thiazole moiety has been shown to potentially enhance anticonvulsant activity. nih.gov

Overview of Academic Research Trajectories for Pyrrolidine-Thiazole Derivatives

Academic research on pyrrolidine-thiazole derivatives has been multifaceted, exploring their synthesis and potential applications across various therapeutic areas. A significant focus has been on their antimicrobial properties. For example, studies have reported the synthesis of thiazole-based pyrrolidine derivatives and their evaluation as antibacterial agents against strains like Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. biointerfaceresearch.combohrium.com Some derivatives, such as a 4-F-phenyl derivative, have shown selective inhibition of Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.combohrium.com

Beyond antibacterial activity, research has extended to other areas. For instance, certain N-benzoylthiourea-pyrrolidine derivatives, which can be precursors to thiazole-pyrrolidine compounds, have demonstrated antituberculosis activity. nih.gov The exploration of these hybrid molecules also includes their potential as anticancer agents, with studies investigating their cytotoxic effects on various cancer cell lines. biointerfaceresearch.commdpi.com The synthesis and evaluation of pyrrolidine-thiazole derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease, have also been a subject of investigation. cumhuriyet.edu.tr

The general synthetic strategy often involves the combination of pre-functionalized pyrrolidine and thiazole precursors. biointerfaceresearch.com Characterization of these novel compounds is typically carried out using spectroscopic techniques such as FT-IR and 1H NMR. biointerfaceresearch.combohrium.com The ongoing research in this area continues to uncover the therapeutic potential of this promising class of hybrid heterocyclic compounds.

Properties

IUPAC Name

2-pyrrolidin-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXHYELTRYIFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-17-7
Record name 2-(pyrrolidin-2-yl)-1,3-thiazole
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Synthetic Methodologies for 2 2 Pyrrolidinyl 1,3 Thiazole and Its Molecular Analogues

Conventional Synthetic Approaches to the 1,3-Thiazole Nucleus

The 1,3-thiazole ring is a common heterocycle in numerous natural products and pharmaceutical agents. rsc.orgnih.gov Over the years, a range of reliable synthetic methods for its construction have been established. bepls.comnih.gov

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the formation of the thiazole nucleus. mdpi.com This reaction classically involves the condensation of an α-haloketone with a thioamide. The process is initiated by the S-alkylation of the thioamide, which is followed by cyclization and subsequent dehydration to yield the 1,3-thiazole ring. researchgate.net

Modern adaptations to the Hantzsch synthesis have been developed to enhance reaction efficiency, broaden the range of compatible substrates, and improve the environmental profile of the reaction. mdpi.com For example, the use of microwave irradiation can significantly shorten reaction times and improve product yields. figshare.com Variations in starting materials, such as the use of α-tosyloxy ketones, provide alternatives to the often lachrymatory α-haloketones. researchgate.net Furthermore, one-pot, multicomponent versions of the Hantzsch synthesis have been developed using catalysts like silica-supported tungstosilisic acid, offering a greener and more efficient approach. mdpi.com Changes in reaction conditions, such as performing the synthesis under acidic conditions, have been shown to alter the regioselectivity of the condensation, leading to different isomeric products. rsc.org

Alternative Cycloaddition and Condensation Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other methodologies are available for constructing the 1,3-thiazole ring. The Robinson-Gabriel synthesis, for instance, involves the cyclization of α-acylamino ketones, typically mediated by phosphorus pentasulfide, to produce 2,5-disubstituted thiazoles. figshare.comresearchgate.net

Cook-Heilborn synthesis provides another route, involving the reaction of an α-aminonitrile with carbon disulfide. Additionally, various cycloaddition reactions have been employed. For instance, [3+1+1]-type condensations and couplings of α-diazoketones with thioamides catalyzed by trifluoromethanesulfonic acid represent more recent strategies for thiazole formation. organic-chemistry.org The synthesis of thiazoles can also be achieved through the reaction of thioamides with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides. organic-chemistry.org

Strategies for the Stereoselective Construction of the Pyrrolidine (B122466) Moiety

The stereochemical configuration of the pyrrolidine ring is often critical for the biological function of molecules containing this unit. mdpi.com Consequently, a significant focus of synthetic chemistry has been the development of methods for its stereoselective construction. mdpi.comresearchgate.net

[3+2] Cycloaddition Reactions in Pyrrolidine Ring Formation

The [3+2] cycloaddition reaction stands out as a powerful and widely used method for synthesizing polysubstituted pyrrolidines. nih.gov This reaction typically involves the interaction of an azomethine ylide with an alkene, allowing for the creation of up to four new stereocenters with a high degree of control. nih.govrsc.org The stereochemical outcome can be directed by using chiral catalysts, auxiliaries, or by starting with chiral substrates. rsc.orgacs.org

For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been shown to be a general method for producing a variety of functionalized pyrrolidines. nih.gov Three-component [3+2] cycloaddition reactions have also been developed for the regio- and diastereoselective synthesis of complex structures like spirooxindole-pyrrolidines. rsc.org Furthermore, enantioselective [3+2] cycloadditions have been successfully applied on a large scale for the synthesis of complex pyrrolidine cores of drug candidates. acs.org

Biocatalytic and Chiral Auxiliary Approaches for Pyrrolidine Stereochemistry

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral pyrrolidines. nih.govresearchgate.netescholarship.orgacs.orgcaltech.edu Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp3)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. nih.govresearchgate.netescholarship.orgacs.orgcaltech.edu Transaminases have also been employed to trigger cyclizations of ω-chloroketones, providing enantiocomplementary access to 2-substituted pyrrolidines. acs.org

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during pyrrolidine synthesis. acs.orgcapes.gov.br A chiral auxiliary is temporarily attached to a starting material to direct the stereochemical course of a reaction, after which it is removed. acs.org For instance, Oppolzer's chiral sultam has been effectively used as a chiral auxiliary in asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with high levels of diastereoselectivity and enantioselectivity. acs.org Similarly, C2-symmetrical pyrrolidine derivatives have been employed as chiral auxiliaries to achieve high diastereoselectivities in radical reactions. capes.gov.br

Integrated Synthetic Routes for the 2-(2-Pyrrolidinyl)-1,3-thiazole Scaffold

Efficient assembly of the this compound framework is best achieved through integrated synthetic strategies that combine the formation of the two heterocyclic rings. These routes can be either linear, where one ring is constructed and then elaborated to form the second, or convergent, where the two pre-formed rings are coupled.

A common approach involves a multi-step sequence starting with the reaction of pyrrolidines with benzoylisothiocyanate, followed by reaction with α-bromo ketones to form the thiazole ring. researchgate.net Another reported synthesis involves the initial formation of a 2-hydrazinyl-1,3-thiazole derivative, which is then reacted with L-(+)-tartaric acid to form the pyrrolidine ring. biointerfaceresearch.com The hybridization of the 1,3-thiazole scaffold with a pyrrolotriazinone structure has also been explored to create novel compounds with potential biological activity. nih.gov These integrated approaches allow for the generation of diverse libraries of this compound derivatives for various applications, including drug discovery. researchgate.netresearchgate.netnih.govrsc.org

One-Pot and Multi-Component Reaction Sequences

While a direct one-pot synthesis for the unsubstituted this compound is not extensively documented in publicly available literature, a notable one-pot procedure has been reported for the synthesis of a structurally related and highly functionalized analogue, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole. nih.govnih.gov This reaction demonstrates the feasibility of constructing the core structure in a single synthetic operation. The synthesis of a series of 2-alkylamino-4-amino-5-aroylthiazoles was achieved through an efficient one-pot method, highlighting the potential for generating diverse analogues. nih.gov

Multicomponent reactions (MCRs) represent a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, and their application to the synthesis of thiazole derivatives is an active area of research. nih.govmdpi.com For instance, catalyst-free, three-component reactions involving chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid have been employed to produce thiazole-pyrrolidine hybrids. tandfonline.com Furthermore, chemoenzymatic one-pot multicomponent synthesis has emerged as a novel strategy for producing thiazole derivatives under mild conditions. nih.gov These approaches underscore the potential for developing a direct MCR for this compound.

A plausible, though not explicitly documented one-pot, approach for the target molecule could involve a variation of the Hantzsch thiazole synthesis, where a proline-derived thioamide is reacted with an α-halocarbonyl compound. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. nih.gov

Directed Functionalization of Pre-existing Scaffolds

The synthesis of this compound can also be envisioned through the directed functionalization of either the pyrrolidine or the thiazole ring. This strategy involves the coupling of the two pre-formed heterocyclic systems.

One potential approach involves the nucleophilic substitution of a leaving group on the thiazole ring with a pyrrolidine nucleophile. For instance, the reaction of a 2-halothiazole with pyrrolidine could yield the desired product. The reactivity of the thiazole ring can be enhanced by the presence of activating groups. A scalable synthesis of a 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system bearing a sulfone group on the thiazole ring has been developed, and this sulfone moiety acts as a versatile reactive tag for various transformations, including SNAr reactions. nih.govrsc.org

Conversely, methods for the direct functionalization of the pyrrolidine ring at the α-position are also known. While not specifically applied to the synthesis of the target thiazole derivative, these methods offer a potential pathway. For example, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and ring contraction. nih.gov

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks has been accomplished through a two-step process. This involves the reaction of enantiomerically enriched pyrrolidines with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones. mersin.edu.tr Although this describes the synthesis of the 1-yl isomer, it demonstrates the principle of coupling a pyrrolidine with a thiazole precursor.

Chemical Transformations and Derivatization of this compound

The chemical reactivity of this compound allows for a variety of transformations and derivatizations at key positions on both the pyrrolidine and thiazole rings.

Nucleophilic Substitution and Condensation Reactions at Key Positions

The thiazole ring in this compound can undergo nucleophilic substitution reactions, particularly if activated by appropriate functional groups. The presence of the pyrrolidinyl group at the 2-position influences the reactivity of the thiazole ring. For instance, the sulfone group in sulfonylated thiazoles has been shown to be a versatile handle for SNAr reactions. nih.govrsc.org

Condensation reactions involving the amino group of the pyrrolidine ring or functional groups on the thiazole ring can be used to build more complex molecular architectures. For example, the condensation of 2-aminothiazole (B372263) salts with trifluoroacetylacetone has been reported. researchgate.net Similarly, L-proline has been used to catalyze the condensation reaction of aldehydes or carboxylic acids with 2-aminothiophenol (B119425) to form 2-arylbenzothiazoles, a reaction type that could potentially be adapted. tku.edu.tw

Modulation of Ring Systems via Alkylation and Deprotonation Strategies

The pyrrolidine nitrogen of this compound is susceptible to alkylation, allowing for the introduction of various substituents. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved via sequential asymmetric allylic alkylation, demonstrating a method for modifying the pyrrolidine ring. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Pyrrolidinyl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(2-Pyrrolidinyl)-1,3-thiazole derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the heterocyclic core and the connectivity of substituents.

In the ¹H-NMR spectrum of thiazole-based pyrrolidine (B122466) derivatives, the protons on the thiazole (B1198619) ring typically appear in the aromatic region. For instance, the C5-H of the thiazole ring is often observed as a singlet around δ 7.15-7.25 ppm. biointerfaceresearch.com The protons of the pyrrolidine ring resonate in the aliphatic region. The methine proton at the C2 position of the pyrrolidine ring, being adjacent to the thiazole ring and a nitrogen atom, appears as a distinct multiplet. The methylene (B1212753) protons of the pyrrolidine ring typically show complex splitting patterns in the upfield region of the spectrum. The N-H proton of the secondary amine in the pyrrolidine ring gives a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the thiazole ring typically resonate at lower field strengths (e.g., >100 ppm) due to their heteroaromatic nature. For example, in related thiazole derivatives, the carbon atoms of the thiazole ring can be found at specific resonances that confirm the ring's integrity. nih.gov The carbons of the pyrrolidine ring appear at higher field strengths. The C2 carbon of the pyrrolidine, attached to both the nitrogen and the thiazole ring, is particularly deshielded compared to the other pyrrolidine carbons. For N-Boc protected pyrrolidine derivatives, the introduction of the tert-butoxycarbonyl (Boc) group results in characteristic signals for the protecting group's carbons, including a quaternary carbon and the methyl carbons. beilstein-journals.org The presence of rotamers due to the restricted rotation around the C-N bond of the Boc group can sometimes lead to the observation of two sets of signals in the NMR spectra. beilstein-journals.org

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and to confirm the connectivity between the pyrrolidine and thiazole rings. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Analogues

Atom/Group Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
Thiazole H-57.15 - 7.42 biointerfaceresearch.com>100
Thiazole H-47.65 - 8.10 (in substituted systems) biointerfaceresearch.com>100
Pyrrolidine C2-HMultiplet (downfield)Deshielded aliphatic region
Pyrrolidine CH₂Multiplets (upfield)Aliphatic region
Pyrrolidine N-HBroad singlet-
Thiazole C2->150
Thiazole C4-~140-150
Thiazole C5-~100-120
Pyrrolidine C2-~60-70
Pyrrolidine C3, C4, C5-~20-50

Note: The exact chemical shifts can vary based on the solvent, concentration, and specific substituents on either ring.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insight into their structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for these compounds, as it typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation. This allows for the straightforward determination of the molecular weight. For this compound (C₇H₁₀N₂S), the theoretical monoisotopic mass is 154.05647 Da. The ESI-MS would be expected to show a prominent ion at m/z 155.06375, corresponding to the [M+H]⁺ adduct. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For example, an HRMS analysis of a related N-(benzo[d]thiazol-2-yl)propanamide derivative yielded a mass error of only 1.06 ppm, providing strong evidence for the proposed molecular formula. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to elucidate the structure of the molecule. The fragmentation of thiazolo[3,2-a]pyrimidines, a related bicyclic system, has shown that the thiazole ring can undergo fragmentation following the initial loss of side groups from the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine ring in that specific scaffold. sapub.org For this compound, common fragmentation pathways would likely involve cleavage of the bond between the two rings, as well as fragmentation within the pyrrolidine ring, such as the loss of small neutral molecules.

Table 2: Predicted Mass Spectrometry Data for this compound (C₇H₁₀N₂S)

Adduct Predicted m/z
[M+H]⁺155.06375
[M+Na]⁺177.04569
[M-H]⁻153.04919
[M]⁺154.05592

Note: Data derived from predictive models and is subject to experimental verification.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound derivatives. The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different bonds.

Key functional groups and their expected absorption regions include:

N-H Stretching: The secondary amine in the pyrrolidine ring will exhibit a stretching vibration, typically in the range of 3200-3500 cm⁻¹. In some thiazole-based pyrrolidine derivatives, this peak has been observed around 3120-3256 cm⁻¹. biointerfaceresearch.com

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are characteristic and typically appear in the region of 1630-1400 cm⁻¹. For example, in related structures, a C=N stretch has been identified around 1606-1630 cm⁻¹. biointerfaceresearch.com

C-S Stretching: The C-S bond in the thiazole ring will have a stretching vibration, though it is often weak and can be difficult to identify definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Pyrrolidine)Stretching3200 - 3500
C-H (Thiazole)Stretching> 3000
C-H (Pyrrolidine)Stretching< 3000
C=N (Thiazole)Stretching~1600 - 1630
C=C (Thiazole)Stretching~1400 - 1550
C-N (Pyrrolidine)Stretching~1200 - 1350

X-ray Crystallography for Determining Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. For chiral molecules like this compound, which has a stereocenter at the C2 position of the pyrrolidine ring, X-ray analysis of a single crystal can unambiguously establish whether the (R) or (S) enantiomer is present.

The conformation of the molecule, describing the spatial arrangement of its atoms, is also revealed. This includes precise bond lengths, bond angles, and dihedral angles. A key conformational feature of this compound is the dihedral angle between the pyrrolidine and thiazole rings, which dictates their relative orientation. The pyrrolidine ring itself is not planar and adopts an envelope or twisted conformation to minimize steric strain. chemicalbook.com X-ray crystallography can pinpoint which atoms are out of the plane and by how much. In related bicyclic thiazolo[3,2-a]pyridine systems, the bicyclic core is nearly planar, with very small dihedral angles between the fused rings. rdd.edu.iq This type of detailed structural information is vital for understanding the molecule's shape and potential interactions with biological targets.

Computational Chemistry and in Silico Investigations of 2 2 Pyrrolidinyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Properties and Optimized Geometries

The electronic properties of 2-(2-Pyrrolidinyl)-1,3-thiazole can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov For similar thiazole-containing compounds, the distribution of HOMO and LUMO is often spread across the entire molecule, with the LUMO exhibiting more antibonding characteristics. nih.gov The introduction of different substituents can modulate this energy gap, thereby fine-tuning the molecule's reactivity. nih.gov

Furthermore, DFT calculations can predict spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate theoretical UV-Visible spectra, which can be compared with experimental data to validate the computational model. kbhgroup.inbohrium.com The calculated absorption energies, oscillator strengths, and electronic transitions provide insights into the electronic behavior of the molecule upon photoexcitation. kbhgroup.in Molecular electrostatic potential (MESP) maps, also derived from DFT, are valuable for identifying the reactive sites within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). kbhgroup.in

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the potential biological activity of compounds like this compound by simulating their interaction with various biological targets. nih.govresearchgate.net

Analysis of Binding Poses and Interaction Energetics

Docking studies reveal the specific binding poses of a ligand within the active site of a protein and quantify the strength of the interaction through binding energy scores. nih.gov For thiazole (B1198619) derivatives, these studies have shown that the binding affinity is highly dependent on the substituents on the thiazole ring. nih.gov The analysis of binding poses often reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.netresearchgate.net For example, in studies of other thiazole-containing compounds, specific interactions with residues in the binding site of enzymes like tubulin or DNA gyrase have been identified as crucial for their inhibitory activity. nih.govjohnshopkins.edu The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex, with lower energies indicating a more favorable interaction. nih.govresearchgate.net

Identification of Putative Biological Targets and Binding Sites

By docking this compound against a panel of known biological targets, it is possible to identify putative proteins with which it may interact. This approach is widely used in drug discovery to hypothesize the mechanism of action of novel compounds. nih.gov For instance, various thiazole derivatives have been docked against targets such as tubulin, indicating potential as anticancer agents, and bacterial enzymes, suggesting antimicrobial properties. nih.govresearchgate.netnih.gov The identification of the binding site within these proteins is equally important, as it provides a structural basis for the observed or predicted biological activity. nih.gov For example, some thiazole analogs have been shown to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a particular biological effect. researchgate.netfrontiersin.org

For thiazole derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as antimicrobial and anti-inflammatory effects. researchgate.netlaccei.org These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the molecules' structure, such as electronic, steric, and hydrophobic properties. researchgate.net The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govresearchgate.net A statistically significant QSAR model can then be used to guide the design of new, more potent derivatives of this compound by identifying the key structural modifications that are likely to enhance its biological activity. researchgate.netfrontiersin.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies

In silico ADMET profiling is a computational approach used to predict the pharmacokinetic and toxicological properties of a compound. nih.govafjbs.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. mdpi.comnih.gov

For this compound, various ADMET properties can be predicted using a range of computational models and software. nih.govmdpi.com These predictions include parameters related to absorption, such as intestinal absorption and cell permeability (e.g., Caco-2 permeability). mdpi.com Distribution is often assessed by predicting properties like plasma protein binding and the volume of distribution. mdpi.com Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it may inhibit any of these enzymes. mdpi.com Excretion pathways and potential toxicity, including mutagenicity and carcinogenicity, can also be estimated. nih.gov These in silico predictions provide a valuable initial assessment of the developability of this compound as a potential therapeutic agent. johnshopkins.eduafjbs.com

Structure Activity Relationship Sar Studies of 2 2 Pyrrolidinyl 1,3 Thiazole Analogues

Impact of Substitutions on the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological profile of the resulting compounds. globalresearchonline.netbiointerfaceresearch.com Researchers have extensively investigated how the nature and position of substituents on the thiazole (B1198619) ring of 2-(2-Pyrrolidinyl)-1,3-thiazole analogues affect their activity.

Positional Effects at C-2, C-4, and C-5 of the Thiazole Ring

Modifications at the C-2, C-4, and C-5 positions of the thiazole ring have been shown to be critical for the biological activity of these analogues. The electronic and steric properties of substituents at these positions can modulate the interaction of the molecule with its biological target.

For instance, in a series of thiazole-based pyrrolidine (B122466) derivatives synthesized for antibacterial activity, a compound featuring a 4-fluorophenyl group at the C-4 position of the thiazole ring demonstrated selective activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com This suggests that an electron-withdrawing aromatic substituent at this position is favorable for antibacterial efficacy. Other studies have shown that for some pyrazole-thiazole hybrids, the introduction of a methyl group at the C-4 position of the thiazole ring can slightly increase inhibitory action, whereas a methyl group at the C-5 position has a negative effect on activity. nih.gov

The C-2 position is intrinsically linked to the pyrrolidine ring. However, modifications that effectively alter the group at C-2, such as using a 2-aminothiazole (B372263) core to link to other moieties, have been explored. In a study of adenosine (B11128) A3 receptor antagonists, N-acetyl or propionyl substitutions on a 2-aminothiazole template significantly increased binding affinity and selectivity. nih.gov

Substituents at the C-5 position also play a crucial role. For a series of 2,5-disubstituted thiazoles, an ethylidenehydrazine-1-carboximidamide group at the C-5 position, combined with a nonpolar moiety at C-2, was found to be beneficial for antibacterial activity. In the development of inhibitors for vascular adhesion protein-1 (VAP-1), a thiazole derivative with a guanidine (B92328) group was identified as a potent inhibitor. mdpi.com

Table 1: Positional Effects of Substituents on the Thiazole Ring
PositionSubstituentObserved EffectTarget/Activity
C-44-FluorophenylSelective activity against Gram-positive bacteriaAntibacterial
C-4MethylSlight increase in inhibitory actionEnzyme Inhibition
C-5MethylNegative effect on activityEnzyme Inhibition
C-2 (amino)N-acetyl / N-propionylIncreased binding affinity and selectivityAdenosine A3 Receptor Antagonism
C-5CarboxamideEssential for certain anticancer activitiesAnticancer

Influence of Heterocyclic and Aromatic Substituents

For example, the hybridization of a thiazole ring with a piperazine (B1678402) moiety has yielded potent acetylcholinesterase inhibitors. academie-sciences.fr In one series, a 2-(piperazin-1-yl)acetamide (B1364376) group was attached to the thiazole, and the substituent on the other end of the piperazine ring (e.g., 2-pyridyl, benzyl) had a dramatic impact on potency. academie-sciences.fr Similarly, the combination of thiazole with pyrazole (B372694) has been investigated, with studies showing that pyrazole-thiazolidinones can have higher antimicrobial activity than the corresponding pyrazole-thiazoles. nih.gov

The nature of aromatic substituents is also critical. In a study of adenosine A3 receptor antagonists, a 4-methoxyphenyl (B3050149) group attached to the C-4 position of the thiazole was a key feature for high affinity. nih.govnih.gov The substitution pattern on these appended aryl rings can also be fine-tuned. For anthranilic acid derivatives, which are bioisosteres of some thiazole-containing structures, the position of substituents on the N-aryl ring leads to different activities in various anti-inflammatory assays. pharmacy180.com For certain thiazole-5-carboxamides with anticancer activity, the substitution pattern on both the N-phenyl ring and a C-2-phenyl ring was crucial for potency. mdpi.com

Role of Pyrrolidine Ring Modifications and Conformation

The pyrrolidine ring is not merely a passive linker; its three-dimensional structure, conformational flexibility, and the nature of its substituents are vital for biological activity. researchgate.net The saturated, sp³-rich nature of the pyrrolidine ring allows for a greater exploration of 3D chemical space compared to flat, aromatic systems. researchgate.net

Variations in Pyrrolidine Ring Size and Substituent Nature

While direct comparisons of this compound with its corresponding azetidinyl (four-membered ring) or piperidinyl (six-membered ring) analogues are not extensively documented in the literature, the unique properties of the five-membered pyrrolidine ring are considered advantageous. Its specific puckering and conformational possibilities, often referred to as "pseudorotation," allow it to adopt optimal geometries for receptor binding. researchgate.net

The nature of substituents on the pyrrolidine ring itself has a clear impact on activity. Substituents can influence the ring's conformation and basicity. The nitrogen atom of the pyrrolidine ring imparts basicity, which can be crucial for forming salt bridges or hydrogen bonds with a biological target. researchgate.net The introduction of substituents can modulate this basicity and introduce new interaction points. For example, in a series of chiral pyrrolo[1,2-c]thiazoles, which are structurally related fused systems, the presence of an aryl group at the position corresponding to the pyrrolidine's C-5 was found to be crucial for antiproliferative activity. nih.gov

Table 2: Influence of Pyrrolidine Ring Modifications
ModificationEffectImplication for Activity
Substituents at C-2Alters the basicity of the ring nitrogenModulates strength of ionic or hydrogen bond interactions
Substituents at C-3/C-4Influences the puckering of the ringAffects the 3D shape and fit into a binding pocket
Introduction of chiral centersCreates stereoisomersCan lead to enantiomers with different biological potencies and selectivities

Stereochemical Influence of the Pyrrolidinyl Moiety

The pyrrolidine ring in this compound contains a chiral center at the C-2 position where it attaches to the thiazole. The stereochemistry at this center can have a profound impact on biological activity, as enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors.

The synthesis of polyfunctionalized pyrrolo[2,1-b]thiazoles, a fused bicyclic system, through asymmetric reactions highlights the importance of stereocontrol. nih.gov In these reactions, the stereoselectivity is tightly controlled, leading to specific enantiopure products. nih.gov In the development of anticancer agents based on the chiral 1H,3H-pyrrolo[1,2-c]thiazole scaffold, it was found that the specific configuration (R- or S-) was a determinant of the biological mechanism. For example, certain enantiomers were identified as being selective towards p53-expressing cancer cells, while their counterparts exhibited a different, p53-independent inhibitory activity. nih.gov This demonstrates that the precise three-dimensional arrangement of the pyrrolidinyl moiety is a critical factor in determining not just the potency but also the mechanism of action.

Scaffold Hybridization and its Contribution to Research Focus

Scaffold hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, is a prominent theme in the research of this compound analogues. The goal is often to create hybrid compounds that possess multi-target activity or to enhance the potency and selectivity towards a single target by leveraging the favorable binding properties of each component scaffold. biointerfaceresearch.comnih.gov

The combination of the thiazole core with other heterocycles is a common approach. For instance, the thiazole-piperazine scaffold has been a focus for developing antitumor agents and cholinesterase inhibitors. academie-sciences.frresearchgate.net The thiazole provides a rigid platform, while the piperazine allows for the introduction of diverse substituents to modulate solubility and interact with different regions of a binding site. researchgate.net Similarly, linking the thiazole scaffold to a pyrazole moiety has been explored for creating new antimicrobial agents. nih.gov

Integration with Other Heterocycles (e.g., Triazole, Pyrazoline, Oxindole)

The molecular hybridization approach, which involves the combination of two or more pharmacophores, is a well-established strategy in drug discovery to create compounds with improved affinity, selectivity, and efficacy. The this compound scaffold has been recognized as a valuable building block for such hybridization, with studies exploring its integration with other biologically important heterocycles like triazoles, pyrazolines, and oxindoles. nih.gov

Triazole Hybrids:

The incorporation of a triazole moiety into the this compound framework is an area of interest due to the broad spectrum of biological activities associated with triazoles. While specific SAR studies on direct this compound-triazole hybrids are not extensively documented in publicly available literature, research on related benzothiazole-triazole hybrids provides valuable insights. For instance, the replacement of a photoisomerizable trans-butadiene bridge with a 1,2,3-triazole moiety in certain benzothiazole (B30560) derivatives has been explored. nih.gov These studies, while not directly involving the pyrrolidinyl-thiazole core, underscore the utility of the triazole ring as a stable linker and pharmacophore.

Pyrazoline Hybrids:

The hybridization of the pyrrolidine scaffold with pyrazoline has been investigated, yielding compounds with notable cytotoxic effects. nih.govresearchgate.net In a study of pyrazoline-substituted pyrrolidine-2,5-dione hybrids, all synthesized compounds demonstrated remarkable cytotoxic effects in MCF7 and HT29 cancer cell lines. nih.govresearchgate.net The lead compound, 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, exhibited significant antiproliferative activity. nih.govresearchgate.net These findings suggest that the combination of a pyrrolidine ring with a pyrazoline moiety can lead to potent anticancer agents. Further research is warranted to explore if these synergistic effects translate to hybrids containing the this compound core.

Compound IDPyrrolidine MoietyPyrazoline SubstituentsCytotoxic Activity (IC50, µM)Reference
S2 Pyrrolidine-2,5-dione3-(4-fluorophenyl), 5-(p-tolyl)MCF7: 0.78±0.01, HT29: 0.92±0.15 nih.govresearchgate.net

Oxindole (B195798) Hybrids:

The integration of the this compound scaffold with oxindole, particularly in the form of spirooxindoles, represents a promising avenue for generating structurally complex and biologically active molecules. nih.gov The oxindole scaffold itself is a key component in several kinase inhibitors. nih.gov Research on the synthesis of novel 2-oxoindolin-3-ylidene thiazole derivatives has been inspired by the pharmacophoric features of established inhibitors. nih.gov While direct SAR data for this compound-oxindole hybrids is limited, the derivatization of pyrrolidine compounds with spirooxindoles has been shown to yield molecules with significant anti-proliferative activities. nih.gov The diverse substitution patterns on these hybrid molecules allow for the fine-tuning of their activity against various cancer cell lines. nih.gov

Hybrid TypeKey Structural FeaturesObserved ActivityReference
Thiazole-Oxindole Integration of thiazole and oxindole scaffoldsEnhanced antiproliferative and VEGFR-2 inhibitory activities nih.gov
Spirooxindole-Pyrrolidine Spirocyclic fusion of oxindole and pyrrolidine ringsSignificant anti-proliferative activities nih.gov

Evaluation of Hybrid Systems for Enhanced Research Utility

The creation of hybrid molecules by integrating the this compound core with other heterocycles is not merely a synthetic exercise but a strategic approach to developing tools with enhanced utility for chemical biology and medicinal chemistry research. researchgate.net

The rationale behind developing these hybrid systems includes:

Improved Pharmacological Profiles: The combination of different pharmacophores can lead to improved pharmacokinetic and pharmacodynamic properties. For instance, the inclusion of a polar heterocyclic ring can modulate solubility and cell permeability. nih.gov

Overcoming Resistance: In the context of antimicrobial or anticancer research, hybrid drugs can present a novel mechanism of action or a combination of mechanisms, making it more difficult for target cells to develop resistance.

Increased Therapeutic Action: The fusion of two bioactive heterocycles, such as imidazole (B134444) and thiazole, into a single structure may result in an amplified therapeutic effect compared to the individual components. nih.gov

While the full potential of hybrid systems based on the this compound scaffold is still being explored, the existing data on related hybrid structures strongly suggests that this is a fruitful area for future research. The development of these novel chemical entities will undoubtedly provide valuable tools for dissecting complex biological processes and for the discovery of new therapeutic agents.

Mechanistic Investigations of 2 2 Pyrrolidinyl 1,3 Thiazole S Molecular and Cellular Interactions

Biochemical Assays for Target Identification and Binding Affinity Assessment

Biochemical assays are fundamental in elucidating the specific molecular targets of novel compounds and quantifying the strength of their interactions. For derivatives of the 2-(2-pyrrolidinyl)-1,3-thiazole scaffold, these assays are often centered on identifying potential protein or enzyme targets and determining binding affinities.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a target protein. Studies on various thiazole (B1198619) derivatives have employed this method to evaluate their binding affinity towards specific enzymes. For instance, in the investigation of novel 1,3-thiazole derivatives as potential antifungal agents, molecular docking was used to assess the binding affinity toward the catalytic site of lanosterol-C14α-demethylase, a key enzyme in the fungal cell membrane. nih.gov The results from such studies, often expressed as binding energy (kcal/mol), indicate the stability of the ligand-protein complex. For example, docking studies on a catechol hydrazinyl-thiazole derivative with Human Serum Albumin (HSA) identified the most stable conformation with a binding energy of -5.98 kcal/mol. mdpi.com Similarly, investigations into thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro) used molecular docking and free energy estimations to evaluate binding affinity, revealing that interactions are driven by specific residues like His41, Met49, and Met165. nih.gov These computational approaches are invaluable for initial screening and for providing a rationale for observed biological activity, guiding the design of more potent and selective derivatives.

Cellular-Level Studies: Effects on Cell Proliferation and Viability (in vitro)

In vitro cellular assays are critical for assessing the cytotoxic and anti-proliferative effects of chemical compounds on living cells. Derivatives incorporating the thiazole-pyrrolidine framework have been evaluated against various normal and cancerous cell lines to determine their potential as therapeutic agents.

Cytotoxicity is often assessed using methods like the XTT assay, which measures the metabolic activity of cells as an indicator of their viability. biointerfaceresearch.com In a study involving a series of thiazole-based pyrrolidine (B122466) derivatives, their toxic effects were evaluated on L929 fibroblast cells. The results showed that the toxic effect was generally dose-dependent, with some compounds showing no toxicity at lower concentrations (e.g., 0.125 mg/mL). biointerfaceresearch.comresearchgate.net

The anti-proliferative activity of such derivatives is of particular interest in cancer research. Numerous studies have demonstrated the potential of thiazole-containing compounds to inhibit the growth of various cancer cell lines. For example, pyrazolo-thiazole substituted pyridines exhibited cytotoxic potential against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines, with one naphthyridine derivative showing potent activity with IC₅₀ values between 14.62 and 17.50 µM. mdpi.com Similarly, another study on 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one hybrids found significant cytotoxic effects against MCF-7, PC3, 4T1, and MDA-MB-231 cancer cell lines, with one compound being particularly potent against MCF-7 cells (IC₅₀ of 3.85 µM). nih.gov These studies highlight the potential of the thiazole scaffold in developing new anti-cancer agents.

Table 1: Effects of Thiazole-Pyrrolidine Derivatives on Cell Viability and Proliferation
Compound TypeCell LineAssayKey FindingReference
Thiazole-based pyrrolidine derivativesL929 (mouse fibroblast)XTTToxicity increased with concentration; some compounds non-toxic at 0.125 mg/mL. biointerfaceresearch.com
Pyridine-thiazolidin-4-one hybrid (8a)HEp-2 (larynx carcinoma)MTTExhibited excellent anti-proliferative activity. nih.gov
Naphthyridine-pyrazolothiazole derivative (7)HeLa, NCI-H460, PC-3MTTPotent cytotoxicity with IC₅₀ values ranging from 14.62–17.50 µM. mdpi.com
Thiadiazole-thiazolidinone hybrid (6e)MCF-7 (breast cancer)MTTMost potent compound in the series with an IC₅₀ of 3.85 µM. nih.gov
Thiazole-naphthalene derivative (5b)MCF-7, A549 (lung cancer)MTTMost active compound with IC₅₀ values of 0.48 µM (MCF-7) and 0.97 µM (A549). nih.gov

Enzyme Inhibition and Activation Studies (e.g., Cholinesterases, DNA Gyrase)

Derivatives of this compound have been investigated for their ability to modulate the activity of specific enzymes that are implicated in various diseases. Key targets include cholinesterases, involved in neurodegenerative disorders, and DNA gyrase, an essential bacterial enzyme.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system. A series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives were designed as potential multi-target ligands for neurodegenerative diseases. nih.gov In vitro enzyme assays revealed that two specific derivatives, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, exhibited good inhibitory potency against BuChE with IC₅₀ values of 15.12 µM and 12.33 µM, respectively. nih.gov However, these compounds showed poor activity against AChE. nih.gov This highlights the potential for developing selective BuChE inhibitors from this chemical class.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that maintains DNA topology, making it a validated target for antibacterial agents. als-journal.com Several classes of inhibitors based on the thiazole and pyrrolidine (as part of a pyrrolamide) scaffolds have been developed. Pyrrolamides, for example, were identified through fragment-based screening and optimized to yield potent DNA gyrase inhibitors that also display antibacterial activity. nih.gov A lead compound was identified that inhibited DNA gyrase with an IC₅₀ of 3 µM. nih.gov More recently, optimized N-phenylpyrrolamide inhibitors showed low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. Similarly, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs were developed that showed improved inhibition of DNA gyrase from Staphylococcus aureus and Escherichia coli, with IC₅₀ values in the nanomolar range. nih.gov

Table 2: Enzyme Inhibition by Thiazole-Pyrrolidine Derivatives
Enzyme TargetCompound ClassKey Result (IC₅₀)Reference
Butyrylcholinesterase (BuChE)Benzo[d]thiazol-propanamide-pyrrolidine12.33 µM - 15.12 µM nih.gov
DNA Gyrase (E. coli)N-phenylpyrrolamides2 - 20 nM
DNA Gyrase (S. aureus, E. coli)Tetrahydrobenzo[d]thiazolesNanomolar range nih.gov
DNA GyrasePyrrolamidesInitial lead: 3 µM nih.gov
DNA Gyrase2-aryl-N-(4-morpholinophenyl)thiazol-4-amines3.52 - 4.32 µg/ml (better than ciprofloxacin) als-journal.com

Elucidation of Molecular Mechanisms of Action in Model Systems

Understanding the precise molecular mechanism of action is key to rational drug design. For thiazole-pyrrolidine derivatives, this involves studying their direct interactions with crucial cellular components and proteins.

Interaction with Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several thiazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to the known agent Combretastatin (B1194345) A-4. nih.gov Molecular docking studies revealed that the most potent compound could bind to the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, novel thiazole-naphthalene derivatives were shown to arrest the cell cycle at the G2/M phase and induce apoptosis by inhibiting tubulin polymerization, with an IC₅₀ value of 3.3 µM for the lead compound. nih.gov These findings suggest that the thiazole scaffold is effective for designing agents that interfere with microtubule function.

Interaction with DNA: Direct interaction with DNA is another mechanism by which compounds can exert biological effects. Studies on 1,10-phenanthroline derivatives, including a 4-phenylthiazole derivative, investigated their ability to bind and stabilize telomeric G-quadruplex DNA structures. nih.gov Using techniques such as FRET-based DNA melting assays and circular dichroism, it was found that the thiosemicarbazone derivatives could bind and stabilize the telomeric quadruplex sequence more effectively than double-stranded DNA. nih.govresearchgate.net This suggests a potential mechanism for anticancer activity, as stabilization of G-quadruplexes can interfere with telomere maintenance and inhibit cancer cell proliferation.

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. mdpi.com The interaction of a drug with serum albumin affects its bioavailability and pharmacokinetics. The binding of thiazole derivatives to bovine serum albumin (BSA) and human serum albumin (HSA) has been investigated using spectroscopic and molecular docking techniques.

Fluorescence spectroscopy is commonly used to study these interactions, as the intrinsic fluorescence of albumin's tryptophan residues is often quenched upon ligand binding. mdpi.com Studies on a catechol hydrazinyl-thiazole derivative with HSA revealed that the binding is a spontaneous process, with an affinity constant (Kₐ) of 7.153 × 10³ M⁻¹. mdpi.com Thermodynamic analysis indicated that the binding process was exothermic and enthalpy-driven. mdpi.com Molecular docking simulations further revealed that the compound binds within a specific pocket of the albumin protein (FA1 pocket), governed mainly by hydrogen bonds and van der Waals forces. mdpi.com These studies provide detailed insights into how thiazole-based compounds are transported in the bloodstream, which is vital information for drug development.

Applications of 2 2 Pyrrolidinyl 1,3 Thiazole in Chemical Biology and Early Stage Drug Discovery Research

Research into Antimicrobial Agents (In Vitro Studies on Bacterial and Fungal Strains)

The 2-(2-Pyrrolidinyl)-1,3-thiazole core is a key pharmacophore in the development of new antimicrobial agents. Thiazole (B1198619) derivatives, in general, are known to possess a broad range of biological activities, including antibacterial and antifungal properties. biointerfaceresearch.commdpi.com The incorporation of a pyrrolidine (B122466) ring can further enhance this activity.

In a notable study, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com One particular derivative, a 4-F-phenyl substituted compound, demonstrated selective inhibition of Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com At a concentration of 400 µg, this compound produced inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. biointerfaceresearch.com However, it showed no activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of the latter acting as a barrier to many antimicrobial compounds. biointerfaceresearch.commedipol.edu.tr

Further research has explored the antifungal potential of thiazole derivatives. nih.govnih.gov For instance, a series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against the fungal strain Aspergillus niger. nih.gov One compound, with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety, exhibited a minimum inhibitory concentration (MIC) of 125–150 μg/mL against A. niger. nih.gov Another study on thiazolyl-1,2,3-triazolyl-alcohol derivatives identified several compounds with promising antifungal activity against A. niger, with MIC values ranging from 31.25 to 62.5 µg/mL. epa.gov These findings underscore the potential of the thiazole scaffold in developing new antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

Compound Test Organism Activity (Inhibition Zone/MIC) Reference
4-F-phenyl derivative Staphylococcus aureus 30.53 ± 0.42 mm (at 400 µg) biointerfaceresearch.com
4-F-phenyl derivative Bacillus cereus 21.70 ± 0.36 mm (at 400 µg) biointerfaceresearch.com
4-F-phenyl derivative Escherichia coli No activity biointerfaceresearch.com
4-F-phenyl derivative Salmonella typhimurium No activity biointerfaceresearch.com
2-(4-hydroxyphenyl)-1,3-thiazole derivative Aspergillus niger 125–150 μg/mL (MIC) nih.gov
Thiazolyl-1,2,3-triazolyl-alcohol derivatives Aspergillus niger 31.25-62.5 µg/mL (MIC) epa.gov

Investigation as Antiproliferative and Antimitotic Agents (In Vitro Cell Line Studies)

The this compound scaffold has also been investigated for its potential as an anticancer agent. researchgate.net Thiazole-containing compounds have shown promise as antiproliferative and antimitotic agents in various cancer cell lines. nih.govresearchgate.net

A study focused on a novel 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivative demonstrated significant inhibition of tumor cell growth at submicromolar concentrations. nih.gov This compound was found to inhibit tubulin polymerization, a key process in cell division, with an activity level comparable to the known antimitotic agent combretastatin (B1194345) A-4. nih.gov Treatment of HeLa cells with this derivative resulted in cell cycle arrest at the G2/M phase, a characteristic effect of antimicrotubule agents. nih.gov Furthermore, the compound proved effective against multidrug-resistant cancer cells. nih.gov

Another area of investigation involves the development of nortopsentin analogues, which are marine alkaloids with known antiproliferative activity. By replacing the imidazole (B134444) ring of nortopsentin with a thiazole moiety and making other structural modifications, researchers have created new compounds with potent anticancer effects. nih.gov For example, certain 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 2.20 to 19.36 μM against a panel of cancer cell lines. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cell Line(s) Key Findings Reference
2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole Various tumor cell lines, HeLa cells Inhibited tumor cell growth at submicromolar concentrations, inhibited tubulin polymerization, caused G2/M phase cell cycle arrest. nih.gov
3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives Various cancer cell lines Exhibited GI50 values ranging from 2.20 to 19.36 μM. nih.gov
Thiazolyl-bis-pyrrolo[2,3-b]pyridines HCT-116 colorectal cancer cells Inhibited cell growth at low micromolar concentrations. nih.gov
Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate Leukemia HL-60 cell line Showed superior anti-cancer activity with an IC50 value of 1.3±0.29μM. researchgate.net

Exploration of Anti-inflammatory and Analgesic Properties (In Vitro/In Vivo Models, excluding human)

The anti-inflammatory potential of thiazole derivatives has been another active area of research. nih.govnih.gov Inflammation is a complex biological response, and the inhibition of key enzymes like cyclooxygenase (COX) is a common strategy for developing anti-inflammatory drugs. nih.gov

In one study, a series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. nih.gov The compounds exhibited a range of inhibitory activity, with IC50 values between 46.29 and 100.60 μg/mL. nih.gov Molecular docking studies suggested that these compounds could act as COX inhibitors. nih.gov

Another study investigated a series of 2-pyridyl-2-thiobenzothiazole derivatives and found that one compound, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, had potent anti-inflammatory activity, being 1.34 times more active than the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in an in vitro assay. nih.gov These findings highlight the potential of the thiazole scaffold in the development of new anti-inflammatory agents.

Development as Antioxidants and Other Bioactive Probes

The antioxidant properties of thiazole derivatives have also been explored. nih.govmdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases.

A study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole (B1197879) evaluated their antioxidant activity using several in vitro assays. nih.gov The results showed that some of the tested compounds exhibited significant free radical scavenging capacity and inhibition of lipid peroxidation. nih.gov For example, in the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay, one 1,3,4-thiadiazole based compound showed 33.98% activity, while two 1,3-thiazole based compounds showed 18.73% and 15.62% activity. nih.gov In the TBARS (thiobarbituric acid reactive substances) test, which measures lipid peroxidation, several of the thiazole derivatives demonstrated significant inhibitory effects. nih.gov

Another study synthesized a new series of pyrrolidin-2-one derivatives and investigated their antioxidant activities using the DPPH method. researchgate.net The results indicated that most of the synthesized compounds were potent or moderate antioxidants. researchgate.net These studies suggest that the this compound scaffold can be a valuable starting point for the design of novel antioxidant compounds.

Role in the Design of Peptidomimetics and Small Molecule Modulators

The rigid and planar structure of the thiazole ring makes it an attractive scaffold for the design of peptidomimetics and small molecule modulators of protein-protein interactions. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability.

The this compound core can be used to mimic key amino acid residues in a peptide sequence, thereby creating a small molecule that can bind to the target protein with high affinity and specificity. This approach has been used in the design of inhibitors for various enzymes and receptors. For instance, the pyrrolidine ring can mimic the side chain of proline, a common amino acid in protein structures.

Furthermore, the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition. This makes the this compound scaffold a versatile building block for the construction of small molecule libraries for high-throughput screening against a wide range of biological targets. While specific examples directly utilizing the this compound core in peptidomimetic design are not extensively detailed in the provided search results, the general principles of using heterocyclic scaffolds in this context are well-established.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Pyrrolidinyl)-1,3-thiazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and condensation. For example:
  • Cyclization : Thiazole rings are formed via reactions between thiourea derivatives and α-haloketones or α-haloesters under reflux conditions .
  • Condensation : Pyrrolidine substituents are introduced using reagents like pyrrolidine-2-carboxaldehyde in the presence of catalysts (e.g., Cu(I)) and solvents such as DMF or THF .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
  • Key Parameters : Temperature (70–120°C), solvent polarity, and catalyst loading significantly impact yields (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : A combination of techniques validates structure and purity:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}) .
  • Elemental Analysis : Validates empirical formulas (deviation <0.4% for C, H, N) .
  • Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on this compound derivatives?

  • Methodological Answer : Contradictions may arise from structural variations, assay conditions, or purity. Strategies include:
  • Comparative Structural Analysis : Use X-ray crystallography (e.g., ) or DFT calculations to verify substituent effects (e.g., halogen vs. methyl groups) .
  • Purity Validation : Employ HPLC (>99% purity) or 1^1H NMR to exclude impurities .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are widely used:
  • Docking Studies : Analyze binding poses (e.g., π-π stacking with receptor residues) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG < -8 kcal/mol indicates strong affinity) .
  • Pharmacophore Modeling : Identifies critical interaction sites (e.g., hydrogen bonds with pyrrolidine N) .

Q. What are the key considerations for optimizing reaction conditions in synthesizing this compound-based compounds?

  • Methodological Answer : Optimize:
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres .
  • Catalysts : Cu(I) or Pd catalysts improve cross-coupling efficiency (e.g., Sonogashira coupling for aryl substitutions) .
  • Temperature : Lower temps (≤80°C) reduce side reactions in sensitive intermediates .

Q. How do structural modifications at specific positions of the this compound core influence pharmacokinetic properties?

  • Methodological Answer : Substituents alter solubility, metabolism, and bioavailability:
  • Electron-Withdrawing Groups (e.g., Br, CF3_3) : Increase lipophilicity (LogP >3) but may reduce aqueous solubility .
  • Hydrogen Bond Donors (e.g., -NH2_2) : Enhance target binding but increase metabolic oxidation .
  • In Vitro Assays : Microsomal stability tests (e.g., human liver microsomes) predict metabolic clearance .

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